molecular formula C10H7NO3 B13529915 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one

6-acetyl-8H-pyrano[3,4-b]pyridin-8-one

Cat. No.: B13529915
M. Wt: 189.17 g/mol
InChI Key: VWWDOGZTJFBJEK-UHFFFAOYSA-N
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Description

6-acetyl-8H-pyrano[3,4-b]pyridin-8-one is a heterocyclic compound that belongs to the pyranopyridine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyran ring. The presence of an acetyl group at the sixth position adds to its unique chemical properties. Pyranopyridines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable pyridine derivative with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of triethylamine in ethanol under reflux conditions can yield highly functionalized pyranopyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on maximizing yield, reducing reaction times, and minimizing the use of toxic reagents. One-pot multi-component reactions (MCRs) are particularly advantageous for industrial applications due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-8H-pyrano[3,4-b]pyridin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyranopyridine derivatives.

Scientific Research Applications

6-acetyl-8H-pyrano[3,4-b]pyridin-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The presence of the pyridine and pyran rings allows for multiple points of interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-acetyl-8H-pyrano[3,4-b]pyridin-8-one is unique due to its specific ring fusion and the presence of an acetyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

6-acetylpyrano[3,4-b]pyridin-8-one

InChI

InChI=1S/C10H7NO3/c1-6(12)8-5-7-3-2-4-11-9(7)10(13)14-8/h2-5H,1H3

InChI Key

VWWDOGZTJFBJEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C(=O)O1)N=CC=C2

Origin of Product

United States

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